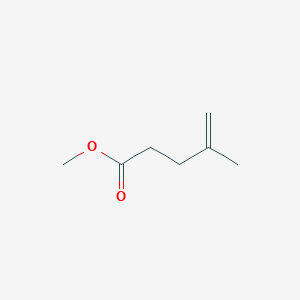

4-Pentenoic acid, 4-methyl-, methyl ester

Description

Contextualization within Unsaturated Fatty Acid Esters

Fatty acid esters are compounds formed from the reaction of a fatty acid with an alcohol. labinsights.nl They are a major component of lipids. The term "unsaturated" signifies the presence of one or more carbon-carbon double or triple bonds within the aliphatic chain. taylorandfrancis.com These double bonds introduce "kinks" or bends in the molecular chain, which prevents them from packing closely together, often resulting in lower melting points compared to their saturated counterparts. taylorandfrancis.com

Methyl 4-methylpent-4-enoate fits into this category as it is the methyl ester of an unsaturated carboxylic acid. While most naturally occurring unsaturated fatty acids are long-chain molecules (typically 12 to 28 carbons), this compound is a short-chain derivative. taylorandfrancis.com The reactivity of unsaturated fatty acid esters is largely dictated by two main sites: the ester group and the carbon-carbon double bond. researchgate.net The ester group can undergo hydrolysis or transesterification, while the double bond can participate in a variety of addition reactions. researchgate.netwikipedia.org

Historical Perspective of Pentenoic Acid Derivatives in Organic Synthesis

Pentenoic acids and their derivatives have long been utilized as versatile intermediates in organic synthesis. wikipedia.org Their bifunctional nature, containing both a carboxylic acid (or ester) and an alkene, allows for a wide range of chemical transformations. Historically, research has focused on leveraging this dual reactivity. For instance, early studies explored the electrophilic cyclization of pentenoic acid derivatives to form lactones (cyclic esters). chemsrc.com

The various isomers of pentenoic acid (2-pentenoic, 3-pentenoic, and 4-pentenoic acids) have been used to synthesize compounds for the flavor and fragrance industry, as well as more complex molecules like pharmaceuticals. wikipedia.orgthegoodscentscompany.com The synthesis and isomerization of pentenoic acid esters have been subjects of investigation to control the position of the double bond, which is crucial for subsequent synthetic steps. google.com For example, processes have been developed to isomerize 2-pentenoic acid esters into 3- and 4-pentenoic acid esters. google.com More recently, derivatives of 4-pentenoic acid have been employed in advanced organic reactions, such as nickel-hydride catalyzed hydroamidation for the synthesis of amino acid derivatives. acs.org

Significance of Methyl Esters of Branched Unsaturated Carboxylic Acids

The specific structural features of methyl 4-methylpent-4-enoate—being both a methyl ester and a branched-chain acid derivative—contribute to its significance.

Methyl Esters (FAMEs): Fatty Acid Methyl Esters (FAMEs) are a cornerstone of oleochemistry. They are commonly produced by the transesterification of triglycerides with methanol (B129727). wikipedia.org FAMEs are generally less corrosive than their free acid counterparts and serve as key intermediates in the production of detergents, lubricants, and biodiesel. labinsights.nlwikipedia.org In a research context, converting carboxylic acids to their methyl esters is a common strategy to protect the acid group or to increase volatility for analytical techniques like gas chromatography. researchgate.net

Branched-Chain Fatty Acids (BCFAs): The presence of methyl branches on the fatty acid chain significantly alters its physical properties. Branching disrupts the linear packing of the molecules, leading to lower melting points and cloud points. researchgate.net This property is exploited in the formulation of biofuels and lubricants to improve their cold-flow characteristics. researchgate.net In biological systems, BCFAs are known to enhance the fluidity of cell membranes. nih.gov From a synthetic perspective, alkyl-branched fatty compounds are valuable building blocks, and methods have been developed for their synthesis via skeletal isomerization or Lewis acid-induced additions to unsaturated fatty acids. nih.gov

Current Research Landscape and Future Directions for 4-Pentenoic Acid, 4-methyl-, methyl ester

While direct research specifically on methyl 4-methylpent-4-enoate is not extensively documented in high-impact journals, the reactivity of its structural motifs remains highly relevant. Its unactivated terminal alkene is a prime substrate for various modern catalytic reactions.

Recent studies on related 4-pentenoic acid derivatives highlight the potential applications. For example, research has demonstrated the use of 4-pentenoic acid amides in nickel-catalyzed hydroamidation to produce valuable γ-amino acid derivatives, which are important in medicinal chemistry. acs.org Other work has explored the ruthenium-catalyzed chlorotrifluoromethylation of unactivated alkenes, including 4-pentenoic acid derivatives, to introduce trifluoromethyl groups into organic molecules—a common strategy in drug discovery. researchgate.net

Future research involving methyl 4-methylpent-4-enoate could focus on its use as a monomer for polymerization, leveraging its terminal double bond. The branched structure could impart unique properties to the resulting polymer. Furthermore, its potential as a precursor in the synthesis of complex natural products or fine chemicals remains an area for exploration. The development of new stereoselective reactions involving its alkene or ester group could unlock further synthetic utility for this and related branched unsaturated esters.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGLSKYONBFMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338524 | |

| Record name | 4-Pentenoic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2258-59-5 | |

| Record name | 4-Pentenoic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 4 Pentenoic Acid, 4 Methyl , Methyl Ester

Classical Esterification Routes

Traditional methods for ester synthesis remain fundamental in organic chemistry. These routes are well-established and often serve as the basis for more complex synthetic strategies.

Fischer Esterification and its Variants

Fischer-Speier esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of synthesizing 4-pentenoic acid, 4-methyl-, methyl ester, this would involve the reaction of 4-methyl-4-pentenoic acid with methanol (B129727) in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This is typically accomplished by using a large excess of one of the reactants, usually the less expensive one, which in this case would be methanol. masterorganicchemistry.com Another common strategy is the removal of water, a byproduct of the reaction, as it forms. operachem.com This can be done using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

Commonly used catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is typically carried out under reflux conditions to increase the reaction rate. The choice of solvent can also be critical, with the alcohol reactant often serving as the solvent itself.

Table 1: General Parameters for Fischer Esterification

| Parameter | Typical Conditions | Purpose |

| Reactants | Carboxylic Acid, Alcohol (Methanol) | Formation of the ester |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | To protonate the carbonyl group and increase its electrophilicity |

| Temperature | Reflux | To increase the reaction rate |

| Reaction Time | Varies (hours to days) | To allow the reaction to reach equilibrium or completion |

| Equilibrium Shift | Excess alcohol, Removal of water | To maximize the yield of the ester |

Transesterification Processes

Transesterification is another classical route for the synthesis of esters, involving the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. To synthesize this compound via this method, a different ester of 4-methyl-4-pentenoic acid (e.g., an ethyl or benzyl (B1604629) ester) would be reacted with a large excess of methanol.

This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Acid catalysts, similar to those used in Fischer esterification, work by protonating the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Base catalysts, such as sodium methoxide (B1231860) or potassium carbonate, function by deprotonating the alcohol, thereby increasing its nucleophilicity. masterorganicchemistry.comorganic-chemistry.org

The choice of catalyst depends on the specific substrate and desired reaction conditions. Base-catalyzed transesterification is often faster than the acid-catalyzed equivalent but is more sensitive to the presence of water and free fatty acids, which can lead to saponification.

Similar to Fischer esterification, transesterification is an equilibrium process. To drive the reaction towards the desired methyl ester, a large excess of methanol is typically used. The removal of the alcohol byproduct from the starting ester can also shift the equilibrium in favor of the product.

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. These approaches are applicable to the synthesis of specialized esters like this compound.

Homogeneous Catalysis for Ester Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the excellent accessibility of the catalytic sites. For the esterification of carboxylic acids, various homogeneous catalysts have been developed. These include traditional acid catalysts like sulfuric acid, as well as more complex organometallic compounds. abo.fimdpi.com

In the context of unsaturated acids, the choice of a homogeneous catalyst is crucial to avoid unwanted side reactions such as isomerization or polymerization of the double bond. Lewis acids, for example, can be effective in promoting esterification under milder conditions than Brønsted acids. While specific data for 4-methyl-4-pentenoic acid is scarce, research on the esterification of other unsaturated fatty acids provides insights into potential catalytic systems.

Heterogeneous Catalysis for Alkene Modifications

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. For esterification reactions, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons have been employed. abo.fi These catalysts can be easily filtered from the reaction mixture, simplifying the work-up procedure.

The porous structure of these materials can also impart shape selectivity, potentially favoring the desired esterification reaction over side reactions. The application of heterogeneous catalysts to the esterification of unsaturated acids requires careful consideration of the catalyst's properties, such as pore size and acid site density, to ensure efficient conversion without compromising the integrity of the alkene functionality.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions. Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions under mild conditions. researchgate.netnih.gov The use of lipases can offer high chemo-, regio-, and enantioselectivity, which is particularly advantageous for the synthesis of complex molecules.

For the synthesis of this compound, a lipase (B570770) could be used to catalyze the direct esterification of 4-methyl-4-pentenoic acid with methanol or the transesterification of another ester. These enzymatic reactions are typically carried out in organic solvents to shift the equilibrium towards synthesis rather than hydrolysis. nih.gov

The mild reaction conditions associated with enzymatic catalysis are highly compatible with the presence of the double bond in the target molecule, minimizing the risk of isomerization or other unwanted side reactions.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Fischer Esterification | Well-established, uses simple catalysts | Equilibrium-limited, often requires harsh conditions |

| Transesterification | Can be catalyzed by acids or bases | Equilibrium-limited, base catalysis is sensitive to water |

| Homogeneous Catalysis | High activity and selectivity | Difficult catalyst separation |

| Heterogeneous Catalysis | Easy catalyst separation and recycling | Potentially lower activity than homogeneous catalysts |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions | Enzymes can be expensive and sensitive to conditions |

Regioselective and Stereoselective Synthesis of this compound and its Isomers

The structural features of this compound, particularly the location of the double bond, present unique challenges and opportunities in synthesis. While the target molecule itself is achiral and possesses a terminal alkene, the synthesis of its isomers, such as those with internal double bonds (e.g., methyl 4-methyl-2-pentenoate or methyl 4-methyl-3-pentenoate), requires precise control over regioselectivity (placement of the double bond) and stereoselectivity (geometry of the double bond).

Achieving control over alkene geometry is paramount when synthesizing isomers of the target compound that contain non-terminal double bonds. The configuration of the substituents around the carbon-carbon double bond, designated as E (entgegen, or trans) or Z (zusammen, or cis), can significantly influence the properties and subsequent reactivity of the molecule. Several synthetic strategies can be employed to dictate the stereochemical outcome.

For instance, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating alkenes with high stereoselectivity. By modifying the structure of the phosphonate (B1237965) reagent, one can favor the formation of either the E- or Z-alkene. Z-selective HWE reactions often utilize phosphonates with electron-withdrawing groups and specific counterions (e.g., potassium) in the presence of crown ethers. Conversely, standard HWE conditions typically yield the thermodynamically more stable E-isomer.

Another relevant technique is the Julia-Kocienski olefination, which provides excellent E-selectivity. This reaction involves the coupling of a sulfone with an aldehyde or ketone, followed by reductive elimination. The choice of reagents and reaction conditions allows for reliable control over the formation of the trans-double bond.

The following table summarizes the expected stereochemical outcomes for the synthesis of an exemplary isomer, methyl 4-methyl-2-pentenoate, using different olefination methods.

| Reaction | Reagents | Typical Conditions | Predominant Isomer |

| Standard Wittig Reaction | Triphenylphosphine-based ylide | Aprotic solvent (e.g., THF) | Z-isomer (from non-stabilized ylides) |

| Horner-Wadsworth-Emmons | Diethyl phosphonate, NaH | THF, room temperature | E-isomer |

| Still-Gennari HWE | Bis(trifluoroethyl) phosphonate, KHMDS, 18-crown-6 | THF, -78 °C | Z-isomer |

| Julia-Kocienski Olefination | Phenyltetrazolyl (PT) sulfone, LHMDS | THF, -78 °C to room temp. | E-isomer |

Asymmetric synthesis is essential for producing enantiomerically pure compounds, which is critical in fields like pharmaceuticals and materials science. While this compound is achiral, its derivatives and isomers can possess stereocenters. Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct a stereoselective reaction. york.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

A well-established method involves the use of Evans's chiral oxazolidinone auxiliaries. researchgate.net For example, to synthesize a chiral derivative of the target compound, one could start with a related saturated system. The carboxylic acid could be coupled to an Evans auxiliary, forming an N-acyl oxazolidinone. The resulting enolate can then be generated and alkylated diastereoselectively. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in high excess. Subsequent removal of the auxiliary reveals the chiral carboxylic acid, which can then be esterified.

The effectiveness of this approach is demonstrated in the asymmetric synthesis of various chiral carboxylic acid derivatives. The diastereomeric ratio (d.r.) is a key measure of the reaction's success.

| Chiral Auxiliary | Reaction Type | Electrophile | Typical Diastereomeric Ratio (d.r.) |

| (R)-4-benzyl-2-oxazolidinone | Enolate Alkylation | Methyl Iodide | >99:1 |

| (S)-4-isopropyl-2-oxazolidinone | Enolate Alkylation | Benzyl Bromide | >98:2 |

| (R,R)-pseudoephedrine | Enolate Alkylation | Allyl Iodide | >95:5 |

This methodology allows for the precise construction of stereocenters, enabling access to specific enantiomers of more complex molecules derived from the pentenoic acid framework.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires careful optimization of reaction conditions and consideration of sustainability. The goal is to maximize yield and purity while minimizing costs, waste, and environmental impact. researchgate.netacs.orgnih.gov

The synthesis of this compound, typically via Fischer esterification of the corresponding carboxylic acid with methanol, is an equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the product side. This can be accomplished by using an excess of one reactant (usually the less expensive alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus. sciencemadness.org

Key parameters for optimization include the choice of acid catalyst, reaction temperature, and reactant molar ratios. Strong mineral acids like sulfuric acid are effective catalysts, but heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst 15) offer advantages in terms of easier separation, reusability, and reduced waste generation. mdpi.com A study on the synthesis of methyl anthranilate demonstrated that optimizing the molar ratio of reactants and reaction time in a continuous process could increase the yield by over 5% and purity by 1.2% compared to a semi-batch process. aidic.it

The table below illustrates the impact of varying reaction conditions on the yield of a generic esterification reaction.

| Parameter Changed | Condition A | Yield A (%) | Condition B | Yield B (%) |

| Catalyst | Sulfuric Acid (0.5 mol%) | 85 | Amberlyst 15 (10 wt%) | 92 |

| Methanol:Acid Ratio | 1.5 : 1 | 78 | 3 : 1 | 95 |

| Temperature | 65°C (Reflux) | 95 | 45°C | 70 |

| Water Removal | None | 68 | Dean-Stark Trap | 97 |

Applying the principles of green chemistry to ester synthesis aims to create more environmentally benign and sustainable processes. whiterose.ac.ukiastate.edu This involves several strategies, including the use of renewable resources, safer solvents, and catalytic methods that improve atom economy and reduce waste. labmanager.com

One of the most significant advances in green ester synthesis is the use of biocatalysts, particularly lipases. mdpi.commdpi.com Lipases are enzymes that can catalyze esterification in non-aqueous environments with high selectivity, often under mild reaction conditions (room temperature and neutral pH). mdpi.com This avoids the need for harsh acidic or basic catalysts and can minimize side reactions.

Another key principle is the use of safer, bio-based solvents or even solvent-free conditions. rsc.orgnih.gov For example, dimethyl carbonate can be used as both a reagent and a solvent, representing a greener alternative to traditional methylating agents and solvents. Furthermore, electro-synthesis is an emerging green method where esters can be produced from carbon monoxide and water using renewable electricity, significantly reducing the reliance on fossil fuel-derived feedstocks. nus.edu.sg

The following table compares a traditional esterification process with a greener, enzyme-catalyzed alternative.

| Metric | Traditional Fischer Esterification | Green Biocatalytic Esterification |

| Catalyst | Concentrated Sulfuric Acid | Immobilized Lipase |

| Solvent | Toluene (for water removal) | Solvent-free or Bio-solvent (e.g., 2-MeTHF) |

| Temperature | 80-120°C | 30-50°C |

| Byproducts | Acidic aqueous waste | Water |

| Catalyst Reusability | No (neutralization required) | Yes (can be filtered and reused) |

| Atom Economy | Moderate | High |

By adopting these green chemistry principles, the synthesis of this compound and related compounds can be made more efficient, safer, and environmentally sustainable.

Spectroscopic and Structural Elucidation of 4 Pentenoic Acid, 4 Methyl , Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 4-Pentenoic acid, 4-methyl-, methyl ester would be expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the two vinyl protons (=CH₂), the allylic methylene (B1212753) protons (-CH₂-), the methylene protons adjacent to the carbonyl group (-CH₂-C=O), the vinylic methyl protons (-CH₃), and the methyl ester protons (-OCH₃). The chemical shift, integration, and multiplicity (splitting pattern) of each signal would provide crucial information about the electronic environment and connectivity of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would display signals for each of the seven unique carbon atoms in the structure. This would include the carbonyl carbon of the ester, the two sp² hybridized carbons of the double bond, the two sp³ hybridized methylene carbons in the chain, the vinylic methyl carbon, and the methoxy (B1213986) carbon of the ester. The chemical shifts of these signals would be indicative of their respective chemical environments.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR techniques would be employed to establish the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to piece together the proton framework of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule would be ionized, leading to the formation of a molecular ion (M⁺) peak, which would confirm the molecular weight of 128. The spectrum would also show a characteristic fragmentation pattern resulting from the cleavage of weaker bonds. Expected fragments would arise from the loss of the methoxy group (-OCH₃), the loss of the carbomethoxy group (-COOCH₃), and various cleavages of the carbon chain, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio. This would allow for the determination of the precise elemental composition of this compound, confirming the molecular formula of C₇H₁₂O₂ and distinguishing it from other isomers with the same nominal mass.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the functional groups and molecular vibrations of a compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the key functional groups are the carbon-carbon double bond (C=C) of the alkene and the ester group (-COOCH₃).

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak is anticipated in the region of 1735-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester linkage are expected to produce two bands, one in the 1250-1300 cm⁻¹ region and another between 1000-1100 cm⁻¹.

The presence of the terminal double bond would be confirmed by a medium-intensity C=C stretching vibration band around 1640-1650 cm⁻¹. Additionally, the =C-H stretching of the vinyl group should appear just above 3000 cm⁻¹ (typically around 3080 cm⁻¹), and the out-of-plane bending vibrations for the terminal =CH₂ group are expected to show strong absorption near 910 cm⁻¹ and 990 cm⁻¹. The various C-H stretching and bending vibrations of the methyl and methylene groups would be observed in the ranges of 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| =C-H Stretch | Alkene | ~3080 | Medium |

| C-H Stretch | Alkane (CH₃, CH₂) | 2850-3000 | Medium to Strong |

| C=O Stretch | Ester | 1735-1750 | Strong |

| C=C Stretch | Alkene | 1640-1650 | Medium |

| C-H Bend | Alkane (CH₃, CH₂) | 1375-1465 | Variable |

| C-O Stretch | Ester | 1250-1300 and 1000-1100 | Strong |

| =C-H Bend (out-of-plane) | Alkene | ~910 and ~990 | Strong |

Note: The data presented in this table is predictive, based on characteristic functional group absorption frequencies and data for structurally similar compounds.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C=C stretching vibration of the alkene group is expected to produce a strong and distinct signal around 1640-1650 cm⁻¹. The C=O stretch of the ester, while strong in the IR, would likely show a weaker band in the Raman spectrum. The symmetric C-H stretching and bending vibrations of the alkyl portions of the molecule would also be visible.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=C Stretch | Alkene | 1640-1650 | Strong |

| C=O Stretch | Ester | 1735-1750 | Weak to Medium |

| C-H Stretch | Alkane/Alkene | 2850-3100 | Strong |

| C-C Stretch | Alkane | 800-1200 | Medium |

Note: This data is predictive and based on the general characteristics of Raman spectra for the present functional groups.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophores are the ester carbonyl group and the carbon-carbon double bond. The isolated C=C double bond typically exhibits a π → π* transition at a wavelength below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. The n → π* transition of the ester carbonyl group is also expected to occur at a short wavelength, generally around 205-215 nm, and is characterized by a low molar absorptivity. Consequently, this compound is not expected to show significant absorption in the standard UV-Vis range (200-800 nm).

X-ray Crystallography (if solid forms or derivatives are studied)

The application of single-crystal X-ray crystallography is contingent on the ability to grow a high-quality single crystal of the substance of interest. For this compound, which is expected to be a liquid at or near room temperature, obtaining a single crystal suitable for X-ray diffraction would require specialized techniques such as in-situ cryocrystallization.

A thorough review of the scientific literature reveals a lack of published X-ray crystallographic data for this compound. This suggests that either the compound has not been successfully crystallized and analyzed by this method, or the data has not been made publicly available. It is also possible that the focus of research on this particular ester has not necessitated the rigorous structural elucidation provided by X-ray crystallography, with other spectroscopic methods (such as NMR and mass spectrometry) being sufficient for its characterization in most applications.

In cases where a compound is a liquid, it is sometimes possible to study its solid-state structure by forming a solid derivative. For example, a carboxylic acid derivative of the ester could potentially be crystallized as a salt or an amide. However, no such crystallographic studies on derivatives of this compound have been reported in the literature.

Should such data become available, a standard crystallographic data table would be presented, as shown in the hypothetical example below.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₁₂O₂ |

| Formula weight | 128.17 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value x Value x Value |

| Theta range for data collection (°) | Value to Value |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta = 25.242° (%) | Value |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | Value and Value |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

This table is for illustrative purposes only and does not represent actual data for this compound.

Chemical Reactivity and Transformation Pathways of 4 Pentenoic Acid, 4 Methyl , Methyl Ester

Reactions at the Ester Functional Group

The ester group is a derivative of a carboxylic acid and is susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group (-OCH₃).

Saponification is the base-promoted hydrolysis of an ester, a fundamental reaction that yields a carboxylate salt and an alcohol. masterorganicchemistry.comwikipedia.orgbyjus.com When methyl 4-methylpent-4-enoate is treated with a strong base, such as aqueous sodium hydroxide (B78521) (NaOH), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. organicchemistrytutor.com The resulting 4-methyl-4-pentenoic acid is then deprotonated by the strongly basic methoxide ion in an irreversible acid-base reaction, forming the stable sodium 4-methylpent-4-enoate salt and methanol (B129727). masterorganicchemistry.com An acidic workup would be required to protonate the carboxylate and isolate the free carboxylic acid. organicchemistrytutor.com

Acid-catalyzed hydrolysis, in contrast, is a reversible process. The ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, methanol is eliminated, regenerating the acid catalyst and yielding 4-methyl-4-pentenoic acid.

| Reaction Type | Reagents | Products |

| Saponification | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 4-methyl-4-pentenoic acid + Methanol |

| Acid Hydrolysis | H₃O⁺, H₂O, Heat | 4-methyl-4-pentenoic acid + Methanol |

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. For methyl 4-methylpent-4-enoate, reacting it with a different alcohol (R-OH) in the presence of a catalyst will replace the methyl group with the new alkyl group (R) from the alcohol, releasing methanol as a byproduct. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess, or the methanol byproduct is removed as it forms.

The table below illustrates the expected products from the transesterification of methyl 4-methylpent-4-enoate with various common alcohols.

| Reactant Alcohol | Catalyst | Product Ester |

| Ethanol (CH₃CH₂OH) | Acid or Base | Ethyl 4-methylpent-4-enoate |

| 1-Propanol (CH₃CH₂CH₂OH) | Acid or Base | Propyl 4-methylpent-4-enoate |

| Isopropanol ((CH₃)₂CHOH) | Acid or Base | Isopropyl 4-methylpent-4-enoate |

Esters can be reduced to primary alcohols using powerful reducing agents. adichemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, but lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. libretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon. adichemistry.com This process occurs twice, first forming an aldehyde intermediate which is immediately reduced further to the primary alcohol.

Crucially, LiAlH₄ is selective for polar multiple bonds like C=O and typically does not reduce isolated, non-polar carbon-carbon double bonds. wikipedia.orgdalalinstitute.com Therefore, the treatment of methyl 4-methylpent-4-enoate with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, will selectively reduce the ester group to yield 4-methyl-4-penten-1-ol, leaving the C=C double bond intact.

| Reagent | Solvent | Product |

| 1. LiAlH₄ 2. H₂O | Diethyl ether or THF | 4-methyl-4-penten-1-ol |

Reactions at the Alkenyl Moiety (C=C Double Bond)

The π-bond of the alkene functional group is a region of high electron density, making it susceptible to attack by electrophiles in addition reactions.

Catalytic hydrogenation is a common method to reduce a carbon-carbon double bond to a single bond. The reaction involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). For methyl 4-methylpent-4-enoate, this reaction selectively saturates the alkenyl moiety without affecting the ester functional group. The result of this process is the formation of methyl 4-methylpentanoate.

| Reagents | Conditions | Product |

| H₂ + Catalyst (Pd, Pt, or Ni) | Pressure, Solvent (e.g., Ethanol) | Methyl 4-methylpentanoate |

Halogenation involves the addition of a halogen (e.g., Br₂ or Cl₂) across the double bond. The reaction proceeds via electrophilic addition. The electron-rich double bond attacks a halogen molecule, inducing a dipole and leading to the formation of a cyclic halonium ion intermediate. libretexts.orgleah4sci.com The remaining halide ion then attacks one of the carbons of the bridged intermediate from the opposite side (an anti-addition), opening the ring to form a vicinal dihalide. masterorganicchemistry.comchemistrysteps.com Reacting methyl 4-methylpent-4-enoate with bromine (Br₂) would thus yield methyl 4,5-dibromo-4-methylpentanoate.

Hydrohalogenation is the addition of a hydrogen halide (e.g., HBr or HCl) across the double bond. This reaction also follows an electrophilic addition mechanism. The reaction is regioselective and follows Markovnikov's rule, which states that the proton (H⁺) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.com In the case of methyl 4-methylpent-4-enoate, the proton adds to C5, leading to the formation of a more stable tertiary carbocation at C4. The subsequent attack by the halide ion (X⁻) on this carbocation yields the final product, methyl 4-halo-4-methylpentanoate. youtube.com

| Reaction Type | Reagent | Product |

| Halogenation | Br₂ in CCl₄ | Methyl 4,5-dibromo-4-methylpentanoate |

| Hydrohalogenation | HBr | Methyl 4-bromo-4-methylpentanoate |

Epoxidation and Dihydroxylation Reactions

The terminal alkene functionality in 4-Pentenoic acid, 4-methyl-, methyl ester is expected to be susceptible to oxidation reactions such as epoxidation and dihydroxylation.

Epoxidation: This reaction would involve the conversion of the carbon-carbon double bond into an epoxide ring. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The resulting product would be methyl 4-methyl-4,5-epoxypentanoate. While no specific studies on the epoxidation of this compound were found, the epoxidation of unsaturated fatty acid methyl esters is a well-established industrial process.

Dihydroxylation: This process would convert the alkene into a vicinal diol (a compound with two hydroxyl groups on adjacent carbon atoms), yielding methyl 4,5-dihydroxy-4-methylpentanoate. This transformation is typically achieved using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Syn-dihydroxylation is expected with these reagents, where both hydroxyl groups add to the same face of the double bond.

A summary of the expected products from these reactions is presented in Table 1.

| Starting Material | Reaction | Expected Product |

| This compound | Epoxidation | methyl 4-methyl-4,5-epoxypentanoate |

| This compound | Dihydroxylation | methyl 4,5-dihydroxy-4-methylpentanoate |

Cycloaddition Reactions (e.g., Diels-Alder)

The terminal alkene in this compound can potentially act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In such a reaction, the alkene would react with a conjugated diene to form a six-membered ring. The reactivity of the alkene as a dienophile is generally enhanced by the presence of electron-withdrawing groups. While the ester group is electron-withdrawing, its influence on the remote double bond in this molecule is minimal.

For this compound to participate effectively in a Diels-Alder reaction, it would likely require a highly reactive diene. The product of a hypothetical Diels-Alder reaction with a simple diene like 1,3-butadiene (B125203) would be a cyclohexene (B86901) derivative. No specific examples of cycloaddition reactions involving this compound have been documented in the reviewed literature.

Radical Polymerization and Oligomerization Potential

The terminal alkene group suggests that this compound could undergo radical polymerization or oligomerization. In such a process, initiated by a radical species, monomers of the compound would add to each other to form a long polymer chain. The presence of the methyl group on the double bond may influence the stereochemistry and properties of the resulting polymer.

Research on the polymerization of the structurally related monomer, 4-methyl-1-pentene (B8377), is extensive. Poly(4-methyl-1-pentene) is a commercially important thermoplastic known for its high transparency, high melting point, and good chemical resistance. While this suggests that this compound could also polymerize, the presence of the ester functionality would significantly alter the properties of the resulting polymer, potentially introducing properties like increased polarity and different solubility characteristics. Kinetic studies on the polymerization of 4-methylpentene-1 using Ziegler-Natta-type catalysts have been conducted, revealing first-order dependence on monomer concentration. researchgate.net

Reactivity of the Methyl Branch and Alpha-Positions

The chemical structure of this compound presents several sites for potential reactivity beyond the double bond.

Methyl Branch: The methyl group attached to the double bond is generally unreactive under typical conditions. However, under radical conditions or with very strong bases, reactions involving this position could be possible, though they are not common.

Alpha-Positions: The molecule has two alpha-positions: the carbon adjacent to the carbonyl group of the ester (C2) and the carbon adjacent to the double bond (C3).

Reactivity at C2: The protons on the carbon alpha to the ester group (the α-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in a variety of reactions, such as alkylation, acylation, and condensation reactions (e.g., Claisen condensation). This is a common and well-understood area of reactivity for esters.

Reactivity at C3 (Allylic Position): The protons on the carbon adjacent to the double bond (the allylic protons) are also susceptible to abstraction, particularly under radical conditions or with strong bases, leading to the formation of an allylic radical or anion. These intermediates can then participate in various subsequent reactions.

Tandem Reactions and Cascade Processes Involving Multiple Functional Groups

The presence of both an alkene and an ester group within the same molecule opens up the possibility for tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations involving both functional groups. For instance, a reaction could be designed where an initial reaction at the ester enolate position is followed by an intramolecular cyclization onto the double bond.

While no specific tandem reactions involving this compound have been reported, the field of catalysis has seen the development of numerous such processes for related unsaturated esters. For example, hydroamidation of 4-pentenoic acid derivatives has been achieved using nickel catalysis, showcasing the potential for complex transformations involving the alkene moiety. acs.org

Mechanistic Investigations through Kinetic and Thermodynamic Studies

A thorough understanding of the reaction mechanisms for this compound would require detailed kinetic and thermodynamic studies. Such studies would provide data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products.

Currently, there is a lack of specific kinetic and thermodynamic data for the reactions of this compound. However, theoretical studies on the pyrolysis of the related compound, methyl pentanoate, have been conducted. These studies have used ab initio calculations to investigate unimolecular decomposition kinetics, identifying various reaction channels and their temperature and pressure dependencies. researchgate.net Such computational approaches could be applied to this compound to predict its thermal decomposition pathways and the kinetics of its various potential reactions. Mechanistic investigations of cycloaddition reactions for similar compounds have also been explored through computational methods. researchgate.net

Natural Occurrence and Biogenetic Pathways Non Clinical Focus

Identification in Natural Extracts and Metabolomes (e.g., plants, microorganisms)

While not ubiquitously distributed, 4-Pentenoic acid, 4-methyl-, methyl ester has been identified as a volatile organic compound (VOC) in certain plant species. Notably, studies on the volatile composition of kiwiberries (Actinidia arguta) have revealed a complex mixture of esters, aldehydes, and alcohols that contribute to their characteristic aroma. mdpi.comresearchgate.netnih.gov Although not always the most abundant, the presence of various fatty acid esters in these fruits suggests a metabolic capacity for their production.

The identification of such compounds is typically achieved through advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual volatile components from a complex natural extract. The table below summarizes the key findings related to the identification of volatile compounds in Actinidia arguta.

| Plant Species | Analytical Method | Compound Class Identified | Specific Compound of Interest |

| Actinidia arguta (Kiwiberry) | HS-SPME/GC-MS | Esters, Aldehydes, Alcohols | Various fatty acid esters |

Postulated Biogenetic Routes from Primary Metabolites

The biosynthesis of this compound is believed to follow pathways associated with branched-chain fatty acid synthesis, which utilizes primary metabolites derived from amino acid catabolism. The branched-chain amino acids (BCAAs) leucine (B10760876), isoleucine, and valine serve as the initial building blocks. mdpi.comnih.govfrontiersin.org

The postulated biogenetic pathway for the acid moiety, 4-methyl-4-pentenoic acid, likely begins with the deamination and subsequent oxidative decarboxylation of a branched-chain amino acid, such as leucine, to form a branched-chain acyl-CoA primer (e.g., isovaleryl-CoA). This primer then enters the fatty acid synthesis pathway, where it undergoes chain elongation through the addition of two-carbon units from malonyl-CoA. The introduction of the double bond at the 4-position is a critical step, likely catalyzed by a specific desaturase enzyme. Finally, the esterification of the resulting carboxylic acid with methanol (B129727), a common cellular metabolite, yields the methyl ester.

A proposed biosynthetic pathway for 4-methylvaleric acid, a related saturated compound, involves the elongation of a 2-oxo acid derived from leucine anabolism. researchgate.net It is plausible that a similar mechanism, followed by a desaturation step, leads to the formation of 4-methyl-4-pentenoic acid.

Comparative Analysis of Naturally Occurring Pentenoates

Pentenoic acids and their esters represent a class of unsaturated fatty acids that are found in various natural sources, albeit often in minor quantities. A comparative analysis of different naturally occurring pentenoates reveals structural diversity, including variations in the position of the double bond and the presence of methyl branches.

For instance, while this compound features a terminal double bond and a methyl group at the 4-position, other isomers such as 2-pentenoic acid and 3-pentenoic acid, along with their various methyl-branched derivatives, have also been reported in nature. pan.olsztyn.pl The relative abundance of these isomers can vary significantly between different plant and microbial species, reflecting the specificity of the enzymatic machinery involved in their biosynthesis. The table below provides a comparison of some naturally occurring pentenoate derivatives.

| Compound Name | Structural Features | Reported Natural Sources (Examples) |

| This compound | C6, double bond at C4, methyl at C4 | Actinidia arguta |

| 2-Pentenoic acid | C5, double bond at C2 | Various fruits and fermented products |

| 3-Pentenoic acid | C5, double bond at C3 | Trace amounts in some plant oils |

| 4-Methyl-2-pentenoic acid | C6, double bond at C2, methyl at C4 | Found in some animal products |

Role of this compound in Microbial Secondary Metabolism (Non-Biological Role for Organism Itself)

Volatile organic compounds, including esters like this compound, play a significant role in mediating interactions between microorganisms. nih.govresearchgate.netoup.com These molecules can act as signaling compounds in microbial communication, influencing processes such as quorum sensing, biofilm formation, and the production of other secondary metabolites, including antibiotics. researchgate.netinformahealthcare.com

While the direct biological role of this compound for the producing organism itself may not be immediately apparent, its function as an "infochemical" in the broader ecological context is of considerable interest. For example, volatile fatty acid esters produced by bacteria can have antibacterial or antifungal properties, thereby inhibiting the growth of competing microorganisms in the same environment. nih.govnih.gov

In complex microbial communities, such as those found in the soil, the production of a specific blend of volatile compounds can contribute to the competitive fitness of a particular strain. The production of this compound by a microorganism could, therefore, be a strategy to modulate its environment and influence the behavior of neighboring organisms, without necessarily serving a primary metabolic function within the producer. Research into the secondary metabolites of actinomycetes, particularly Streptomyces species, has revealed a vast array of bioactive compounds, and volatile esters are increasingly recognized as important components of their chemical arsenal. nih.gov

Environmental Fate and Degradation Studies of 4 Pentenoic Acid, 4 Methyl , Methyl Ester

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 4-Pentenoic acid, 4-methyl-, methyl ester, the key abiotic degradation pathways are expected to be photolysis, hydrolysis, and oxidation by environmental radicals.

Photolytic Degradation in Air and Water

Photolytic degradation, or photolysis, is the breakdown of compounds by light. The presence of a carbon-carbon double bond in this compound, suggests it may be susceptible to photolysis. In the atmosphere, direct photolysis can occur when a molecule absorbs photons, leading to its decomposition. However, for many organic compounds, indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals, is more significant.

| Degradation Process | Environment | Potential Reactivity | Influencing Factors |

| Direct Photolysis | Air, Water | Moderate | Wavelength and intensity of light, presence of chromophores |

| Indirect Photolysis | Air, Water | High | Concentration of hydroxyl radicals and other photo-oxidants |

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester functional group in this compound is susceptible to hydrolysis, which would yield 4-methyl-4-pentenoic acid and methanol (B129727). The rate of this reaction is highly dependent on pH and temperature.

Ester hydrolysis is typically slow at a neutral pH but is catalyzed by both acids and bases. bham.ac.uk In most natural waters (pH 6-8), the hydrolysis of simple methyl esters is not expected to be a rapid degradation process compared to biodegradation or photo-oxidation. bham.ac.ukresearchgate.net However, under more acidic or alkaline conditions, the rate of hydrolysis can increase significantly.

| Condition | Catalysis | Reaction Rate | Products |

| Acidic (low pH) | Acid-catalyzed | Increased | 4-methyl-4-pentenoic acid, Methanol |

| Neutral (pH ~7) | Uncatalyzed | Slow | 4-methyl-4-pentenoic acid, Methanol |

| Alkaline (high pH) | Base-catalyzed | Significantly Increased | 4-methyl-4-pentenoate salt, Methanol |

Oxidation by Environmental Radicals

In the atmosphere, the most important degradation process for organic compounds containing carbon-carbon double bonds is their reaction with environmental radicals. The primary oxidants in the troposphere are the hydroxyl radical (OH•), the nitrate (B79036) radical (NO₃•), and ozone (O₃). acs.org

The reaction of OH radicals with alkenes is very rapid and is expected to be the main removal process for this compound in the atmosphere. The OH radical can add to the double bond, initiating a series of reactions that lead to the formation of smaller, more oxidized products such as aldehydes, ketones, and carboxylic acids. copernicus.org

Ozone also reacts with the carbon-carbon double bond in a process called ozonolysis. nih.gov This reaction breaks the double bond and can lead to the formation of aldehydes, ketones, and carboxylic acids, as well as Criegee intermediates which can further react in the atmosphere. researchgate.net

| Radical | Reaction Type | Primary Site of Attack | Potential Products |

| Hydroxyl (OH•) | Addition/Abstraction | Carbon-carbon double bond | Aldehydes, Ketones, Carboxylic Acids |

| Ozone (O₃) | Ozonolysis | Carbon-carbon double bond | Aldehydes, Ketones, Criegee Intermediates |

| Nitrate (NO₃•) | Addition | Carbon-carbon double bond | Nitrooxy-substituted organic compounds |

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant environmental fate for compounds like fatty acid methyl esters.

Aerobic Biodegradation by Microorganisms

Under aerobic conditions (in the presence of oxygen), it is anticipated that this compound would be readily biodegradable by various microorganisms. The general pathway for the biodegradation of FAMEs involves a two-step process. lyellcollection.org

First, an esterase enzyme cleaves the ester bond (de-esterification), releasing methanol and the corresponding fatty acid (4-methyl-4-pentenoic acid). lyellcollection.org Both of these products are then typically easily metabolized by microorganisms. The methanol is used as a carbon and energy source, while the fatty acid undergoes further degradation.

The resulting unsaturated fatty acid is expected to be degraded via the β-oxidation pathway, a process that sequentially shortens the carbon chain by two carbons at a time, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. lyellcollection.org

| Step | Process | Enzyme Class | Intermediate Product | Final Mineralization |

| 1 | De-esterification | Esterase/Lipase (B570770) | 4-methyl-4-pentenoic acid + Methanol | - |

| 2 | Fatty Acid Oxidation | Various | Acetyl-CoA | CO₂, H₂O |

Anaerobic Transformation Processes

In the absence of oxygen, the transformation of this compound is also possible, although the pathways and microbial communities involved are different from aerobic processes. The initial step, similar to aerobic degradation, would likely be the hydrolysis of the ester bond to form 4-methyl-4-pentenoic acid and methanol.

The subsequent anaerobic degradation of the unsaturated fatty acid is more complex. Studies on other unsaturated long-chain fatty acids have shown that specialized consortia of bacteria are required. nih.gov One possible pathway involves the saturation of the double bond, followed by β-oxidation, similar to the degradation of saturated fatty acids. This process is carried out by syntrophic bacteria, which work in conjunction with methanogenic archaea that consume the products (like hydrogen and acetate) to produce methane (B114726). nih.gov

| Process | Microbial Group | Key Reactions | End Products |

| Hydrolysis | Hydrolytic Bacteria | Cleavage of ester bond | 4-methyl-4-pentenoic acid + Methanol |

| Fermentation/β-oxidation | Syntrophic Bacteria | Saturation of double bond, chain shortening | Acetate (B1210297), H₂, CO₂ |

| Methanogenesis | Methanogenic Archaea | Consumption of intermediates | CH₄, CO₂ |

Environmental Mobility and Partitioning Behavior

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties. For methyl 4-methyl-4-pentenoate, predictive models provide the following insights.

Volatilization from Water and Soil

Volatilization is a key process that determines the transfer of a chemical from water or soil to the atmosphere. The Henry's Law constant is a critical parameter for assessing this potential.

Estimated Physicochemical Properties Relevant to Volatilization:

| Property | Predicted Value | Unit | Method |

| Vapor Pressure | 1.88 mmHg | at 25 °C | EPI Suite™ (MPBPWIN) |

| Water Solubility | 1,348 mg/L | at 25 °C | EPI Suite™ (WSKOWWIN) |

| Henry's Law Constant | 2.12E-04 atm-m³/mole | at 25 °C | EPI Suite™ (HENRYWIN) |

The predicted Henry's Law constant for methyl 4-methyl-4-pentenoate suggests a moderate potential for volatilization from water. The model predicts a volatilization half-life from a model river (1 meter deep) of 10.8 hours and from a model lake (1 meter deep) of 152.5 hours. Volatilization from moist soil surfaces is also expected to be a significant transport mechanism. For dry soil, the moderate vapor pressure suggests that volatilization could also occur, although it would be less significant than from moist soil where water co-evaporation plays a role.

The environmental fate of fatty acid methyl esters (FAMEs), a class of compounds structurally related to methyl 4-methyl-4-pentenoate, is influenced by their volatility, although this is generally considered low for longer-chain FAMEs. chemsafetypro.comoup.com Shorter-chain unsaturated esters, like the target compound, would be expected to be more volatile.

Adsorption to Soil and Sediment

The tendency of a chemical to bind to soil and sediment particles, a process known as adsorption, affects its mobility in these compartments. This is estimated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Estimated Soil Adsorption and Partitioning Coefficients:

| Property | Predicted Value | Unit | Method |

| Log Koc | 1.85 | L/kg | EPI Suite™ (KOCWIN) |

| Log Kow | 2.15 | EPI Suite™ (KOWWIN) |

A Log Koc value of 1.85 indicates that methyl 4-methyl-4-pentenoate is expected to have high mobility in soil. chemsafetypro.com Chemicals with Log Koc values between 1.5 and 2.5 are generally considered to be moderately to highly mobile. This high mobility suggests a potential for the compound to leach into groundwater. The predicted octanol-water partition coefficient (Log Kow) of 2.15 further supports its relatively hydrophilic nature and lower tendency to adsorb to organic matter in soil and sediment. For comparison, longer-chain FAMEs are generally more hydrophobic and exhibit stronger sorption to soil organic matter. metu.edu.tr

Persistence and Transformation Products in Environmental Compartments

The persistence of a chemical in the environment is determined by its resistance to degradation processes. For methyl 4-methyl-4-pentenoate, both abiotic and biotic degradation pathways are likely to contribute to its transformation.

Predicted Environmental Half-Lives and Degradation Potential:

| Environmental Compartment / Process | Predicted Half-Life / Outcome | Method |

| Atmospheric Oxidation (OH radicals) | 10.3 Hours | EPI Suite™ (AOPWIN) |

| Hydrolysis | Not expected to be a significant fate process | EPI Suite™ (HYDROWIN) |

| Aerobic Biodegradation | Readily biodegradable | EPI Suite™ (BIOWIN) |

Atmospheric Fate: In the atmosphere, the primary degradation pathway for methyl 4-methyl-4-pentenoate is expected to be reaction with photochemically produced hydroxyl (OH) radicals. realtor.ca The estimated atmospheric half-life of 10.3 hours suggests that this compound would be relatively short-lived in the air and would likely be degraded close to its source of release.

Hydrolysis: The ester group in methyl 4-methyl-4-pentenoate can undergo hydrolysis to form 4-methyl-4-pentenoic acid and methanol. However, the EPI Suite™ HYDROWIN model suggests that hydrolysis is not a significant environmental fate process for this compound under neutral pH conditions. While hydrolysis of esters can be catalyzed by acids or bases, at typical environmental pH values (5-9), the rate is predicted to be slow compared to other degradation processes. epa.govenvirosim.com

Biodegradation: The BIOWIN model in EPI Suite™ predicts that methyl 4-methyl-4-pentenoate is readily biodegradable. This is consistent with the general understanding of the environmental fate of FAMEs and other simple esters, which are often susceptible to microbial degradation. oup.comca.gov The biodegradation of esters typically begins with the hydrolysis of the ester bond by microbial esterases, followed by the degradation of the resulting alcohol and carboxylic acid. ca.gov The presence of a double bond and a branched methyl group may influence the rate and pathway of degradation compared to simple, saturated esters. episuite.devyoutube.com

Transformation Products: The degradation of methyl 4-methyl-4-pentenoate is expected to lead to the formation of several transformation products.

Atmospheric Oxidation: The reaction with OH radicals in the atmosphere is likely to produce a variety of oxygenated products, including aldehydes, ketones, and organic acids, resulting from the breakdown of the carbon-carbon double bond and the rest of the molecule. realtor.ca

Hydrolysis: If hydrolysis occurs, the primary products would be 4-methyl-4-pentenoic acid and methanol .

Biodegradation: Aerobic biodegradation is expected to initially yield 4-methyl-4-pentenoic acid and methanol . Further microbial metabolism would then break down these intermediates. The degradation of unsaturated and branched-chain fatty acids can proceed through various metabolic pathways. episuite.devyoutube.com Anaerobic degradation of similar compounds has been shown to produce intermediates such as acetate and propionate, and ultimately methane and carbon dioxide. episuite.dev

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For 4-Pentenoic acid, 4-methyl-, methyl ester, these calculations reveal the distribution of electrons and the nature of its molecular orbitals.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized on the carbon-carbon double bond (C=C) of the pentenoate chain. This region, being electron-rich, is susceptible to electrophilic attack. The LUMO, on the other hand, is anticipated to be centered on the carbonyl group (C=O) of the ester functionality. ucsb.edu This electron-deficient site is the likely target for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Predicted Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

|---|---|---|

| HOMO | C=C double bond | Site for electrophilic attack |

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential on the molecule's van der Waals surface. Different colors on the map indicate varying electrostatic potentials, with red representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions. Green areas denote neutral potential. youtube.com

For this compound, the ESP map would show a region of high electron density (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. This indicates a site prone to interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the methyl groups and the protons on the carbon backbone would exhibit a slight positive potential (blue to green), making them susceptible to weak interactions with nucleophiles. The carbon-carbon double bond would also show a region of moderate electron density. Such maps are invaluable for predicting intermolecular interactions and the initial stages of chemical reactions. researchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static but exists as an ensemble of different spatial arrangements, or conformations, that can interconvert through rotation around single bonds. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to study the conformational landscape of molecules. nih.gov MM methods employ classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for the rapid exploration of different conformations. MD simulations, on the other hand, simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior and conformational preferences. nih.gov

For fatty acid methyl esters, such as this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or in the gas phase. researchgate.net These simulations can provide insights into the flexibility of the alkyl chain and the rotational barriers around the single bonds, which are crucial for understanding its physical properties.

The potential energy surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. libretexts.orgwikipedia.org By exploring the PES, it is possible to identify the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states between them. muni.cz

For this compound, the most significant conformational flexibility arises from rotation around the C-C single bonds in the pentenoate chain and the C-O single bond of the ester group. The ester group itself preferentially adopts a Z (or cis) conformation due to favorable steric and electronic interactions. researchgate.net The alkyl chain can exist in various staggered conformations to minimize torsional strain. The most stable conformer would likely have an extended chain to reduce steric hindrance between the methyl group at the 4-position and the ester functionality.

Table 2: Predicted Stable Conformers of this compound

| Torsional Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|

| C2-C3-C4-C5 (gauche) | Higher | Steric interaction between the end of the chain and the main chain. |

| C2-C3-C4-C5 (anti) | Lower | Extended chain conformation with minimal steric hindrance. |

| O-C(O)-C2-C3 (syn-periplanar) | Lower | Preferred conformation for the ester group. |

Reaction Mechanism Studies through Transition State Computations

Transition state computations are a powerful tool to elucidate the detailed mechanisms of chemical reactions. For a compound like this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to model its reactions. These studies would involve mapping the potential energy surface for a given reaction to identify the transition state—the highest energy point along the reaction coordinate.

A probable reaction to be studied computationally for this molecule is its thermal decomposition (pyrolysis). By analogy with studies on other methyl esters, several unimolecular decomposition channels could be investigated. These might include:

Intramolecular H-shift: A hydrogen atom from the alkyl chain transfers to the carbonyl oxygen, followed by C-O bond cleavage.

Bond fission: Direct cleavage of C-C or C-O bonds to form radical species.

For each proposed elementary reaction step, computational software would be used to locate the geometry of the transition state and calculate its energy. This information allows for the determination of the activation energy, which is crucial for predicting the reaction rate.

To illustrate, a hypothetical study on the intramolecular H-shift could yield the following type of data:

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Bond Distances in Transition State (Å) |

| H-shift from C3 to Carbonyl Oxygen | B3LYP/6-31G(d,p) | 45.2 | C3-H: 1.52, O=C-O-H: 1.35 |

| Subsequent C-O bond cleavage | B3LYP/6-31G(d,p) | 28.7 | C-O: 1.98 |

Note: The data in this table is hypothetical and serves as an example of what would be generated from a computational study. It is not based on published research for this specific molecule.

Structure-Reactivity Relationships Derived from Computational Models

Computational models can establish clear relationships between the molecular structure of this compound and its chemical reactivity. By systematically modifying the structure and recalculating properties, trends can be identified.

For this molecule, key structural features influencing reactivity include:

The double bond: The presence of the C=C bond at the 4-position introduces a site of high electron density, making it susceptible to electrophilic addition reactions. Computational models could quantify the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its reactivity towards different reagents.

The methyl group at C4: This group can influence the stability of potential carbocation intermediates formed during reactions at the double bond. Computational studies could model the reaction intermediates to assess this electronic effect.

The ester functional group: This group governs reactions such as hydrolysis and transesterification. Computational models can be used to study the mechanism of these reactions, for instance, by calculating the energy barriers for nucleophilic attack at the carbonyl carbon.

A structure-reactivity study might involve comparing the computed properties of this compound with its unmethylated analog, methyl 4-pentenoate.

| Compound | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Calculated Charge on Carbonyl Carbon |

| This compound | -9.8 | 1.2 | +0.55 |

| Methyl 4-pentenoate | -10.1 | 1.3 | +0.54 |

Note: This data is illustrative and not from a specific computational study on these molecules. Higher HOMO energy suggests greater susceptibility to electrophilic attack, while a more positive charge on the carbonyl carbon indicates higher reactivity towards nucleophiles.

Derivatives and Analogues: Synthesis and Research Applications As Chemical Intermediates

Synthesis of Structurally Modified 4-Pentenoic acid, 4-methyl-, methyl ester Analogues

The synthesis of structurally modified analogues of this compound allows for the fine-tuning of its chemical and physical properties, opening up new avenues for research and application. A key strategy in creating these analogues involves the introduction of additional functional groups or altering the carbon skeleton.

One notable example is the synthesis of brominated derivatives. For instance, Methyl Z-2-(bromomethyl)-4-methylpent-2-enoate can be synthesized from a related hydroxy ester precursor. orgsyn.org This process involves the reaction of methyl 3-hydroxy-4-methyl-2-methylenepentanoate with N-bromosuccinimide and dimethyl sulfide. orgsyn.org This bromo-derivative introduces a reactive handle that can be further manipulated in subsequent synthetic steps, highlighting a pathway to a variety of functionalized analogues.

Another approach to synthesizing analogues involves modifications to the alkyl chain. For example, the synthesis of methyl 3,3-dimethyl-4-pentenoate, a constitutional isomer of the parent compound, is achieved through the reaction of isopentenol (B1216264) with methyl orthoacetate under pressure with a solid catalyst. This method demonstrates the feasibility of introducing additional methyl groups to the carbon backbone, thereby altering the steric and electronic properties of the molecule.

Functionalization Strategies for Novel Compound Libraries

The creation of novel compound libraries from a single scaffold is a cornerstone of modern drug discovery and materials science. This compound offers two primary sites for functionalization: the terminal double bond and the ester group.

The terminal double bond is susceptible to a wide range of electrophilic addition and radical reactions. These include, but are not limited to:

Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce a wide array of functional groups.

Hydroformylation: This reaction introduces a formyl group, which can then be used in subsequent reactions such as reductive amination to introduce amine functionalities.

Metathesis: Cross-metathesis with other olefins can be employed to generate longer-chain and more complex unsaturated esters.

Radical additions: Free-radical addition reactions across the double bond can introduce a variety of substituents.

The ester group can be readily transformed into other functional groups, providing another layer of diversity for compound libraries. Key transformations include:

Hydrolysis: Saponification of the methyl ester yields the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters.

Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be further functionalized.

Transesterification: Reaction with different alcohols allows for the synthesis of a variety of esters with different alkyl or aryl groups.

By systematically applying these functionalization strategies, a diverse library of compounds with varying properties can be generated from the common starting material, this compound.

Application of this compound as a Building Block in Organic Synthesis

The utility of this compound as a building block in organic synthesis stems from its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Precursor in Multistep Organic Transformations

A significant application of a related compound, methyl 4-pentenoate, is in the industrial synthesis of caprolactam, the precursor to Nylon-6. In this multi-step process, methyl 4-pentenoate is first hydroformylated to produce methyl 5-formylvalerate. This is followed by reductive amination to yield methyl 6-aminocaproate, which is then cyclized to form caprolactam. This large-scale industrial process underscores the value of such unsaturated esters as precursors to important polymers.

Furthermore, the related methyl 4-pentenoate is utilized as a reagent in the synthesis of 2,4-dienoates. scbt.com This transformation highlights its role in constructing conjugated systems, which are important motifs in many natural products and functional organic materials.

Intermediate for Complex Molecule Construction